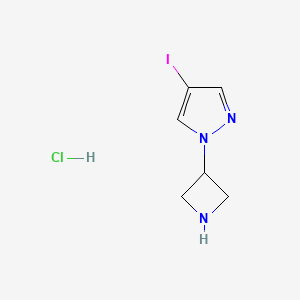

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-iodopyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOMFAPRRPGXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(C=N2)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClIN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.51 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The pyrazole ring is then introduced through a Suzuki–Miyaura cross-coupling reaction with boronic acids .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

Cycloaddition Reactions: The azetidine ring can undergo [2+2] photocycloaddition reactions with alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Cycloaddition Reactions: Typically involve UV light and an appropriate alkene.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.

Scientific Research Applications

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

Biological Studies: The compound can be used to study the biological activity of azetidine and pyrazole derivatives.

Chemical Synthesis: It is used in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituent (Position 4) | Salt Form | CAS Number |

|---|---|---|---|---|---|

| This compound | C₆H₉ClIN₃ | ~285.51* | Iodo | Hydrochloride | Not provided |

| 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride | C₆H₉BrClN₃ | 238.52 | Bromo | Hydrochloride | EN300-127335 |

| 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride | C₇H₁₃Cl₂N₃ | 210.10 | Methyl | Dihydrochloride | 1311313-93-5 |

| 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride | C₁₃H₁₇ClN₄O₂ | ~308.76† | 3-cyclopropyl-1,2,4-oxadiazole | Hydrochloride | EN300-657153 |

| 1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride | C₈H₁₂ClN₃ | ~193.66‡ | Methyl (on azetidine) | Hydrochloride | Not provided |

*Calculated based on atomic masses. ‡Approximated from molecular formula.

Key Comparisons

Halogen Substitution (Iodo vs. Bromo): The iodo derivative (target compound) has a higher molecular weight (~285.51 vs. 238.52) due to iodine’s larger atomic mass compared to bromine. Iodine’s greater polarizability and weaker C–I bond (vs. C–Br) may influence reactivity in cross-coupling reactions or metabolic stability in biological systems .

Methyl Substitution (Dihydrochloride vs. Hydrochloride): The methyl-substituted analog (C₇H₁₃Cl₂N₃) is a dihydrochloride salt, likely increasing aqueous solubility compared to the mono-hydrochloride form. However, the methyl group’s electron-donating nature may reduce electrophilicity at the pyrazole ring, altering reactivity in nucleophilic substitutions .

Oxadiazoles are often used as bioisosteres for ester or amide groups, which could enhance metabolic stability or target selectivity compared to halogens .

This structural variation could also modulate basicity of the azetidine nitrogen .

Research Implications and Limitations

- Physicochemical Properties: The iodine substituent’s lipophilicity may improve membrane permeability but could also increase toxicity risks. In contrast, the dihydrochloride salt of the methyl analog might favor pharmacokinetic profiles requiring high solubility .

- Synthetic Utility: Bromo and iodo derivatives are valuable intermediates in Suzuki-Miyaura couplings, though iodine’s weaker bond may necessitate milder reaction conditions .

- Data Gaps: The evidence lacks explicit biological or crystallographic data (e.g., binding affinities, IC₅₀ values). Structural studies using programs like SHELX could resolve conformational details for target optimization.

Biological Activity

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride is a chemical compound that has attracted considerable interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This compound features a unique structural combination of an azetidine ring and a pyrazole moiety, along with an iodine substituent at the 4-position of the pyrazole. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound contributes significantly to its biological activity. The compound can be represented as follows:

Key Properties:

- Molecular Weight: 280.55 g/mol

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. Notably, it has been shown to modulate:

- NF-κB Pathway: Involved in immune response and inflammation.

- MAPK Pathway: Plays a role in cellular responses to stress and growth signals.

These pathways are crucial for regulating cellular processes related to inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through its interaction with specific oncogenic pathways.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and chemokines by modulating NF-κB signaling, which is often upregulated in inflammatory diseases .

Study on Antitumor Effects

In a controlled study, researchers evaluated the effects of this compound on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to the control group, highlighting the compound's potential as an effective anticancer agent.

Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound led to increased levels of apoptotic markers, such as cleaved caspase-3 and PARP, confirming its role in promoting apoptosis within cancer cells .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions utilizing various reagents such as meta-chloroperoxybenzoic acid for oxidation purposes. Its applications extend beyond medicinal chemistry into fields such as organic synthesis and material science due to its unique structural properties.

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclization or coupling reactions. For example:

- Cyclization with POCl₃ : A common method for pyrazole core formation (e.g., cyclizing hydrazides at 120°C using POCl₃, as seen in indazole derivatives) .

- Coupling Reactions : Use azetidine precursors with iodopyrazole intermediates under palladium catalysis, optimizing solvent (e.g., DMF) and temperature (80–100°C).

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) for high-purity isolates. Confirm purity via HPLC (≥98%) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use -NMR and -NMR to verify azetidine and pyrazole moieties. IR spectroscopy identifies functional groups (e.g., C-I stretch at ~500 cm) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water mobile phases. Compare retention times to standards .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for iodine .

Q. What safety protocols are essential during handling?

Methodological Answer:

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

- Storage : Keep at -20°C in amber vials under inert gas (Ar/N₂) to prevent iododecomposition.

- Stability Tests :

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.

- Solvent Optimization : Compare DMF, THF, and acetonitrile for solubility and reaction kinetics.

- AI-Driven Retrosynthesis : Use tools like Pistachio or Reaxys to predict optimal pathways (e.g., one-step routes with >80% yield) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Purity Check : Re-run HPLC to exclude impurities. Use preparative TLC to isolate minor components.

- Isotopic Analysis : Confirm iodine’s isotopic signature via HRMS to rule out contamination.

- Theoretical Modeling : Compare experimental -NMR with DFT-predicted chemical shifts (software: Gaussian or ORCA) .

Q. What frameworks guide the design of bioactivity studies for this compound?

Methodological Answer:

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to kinases (PDB ID: 1ATP). Prioritize poses with lowest ΔG values.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond networks .

- QSAR Models : Develop regression models correlating substituent electronegativity with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.